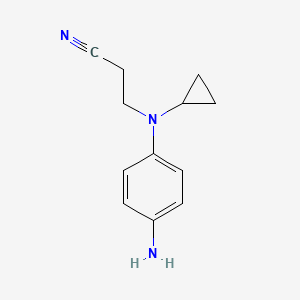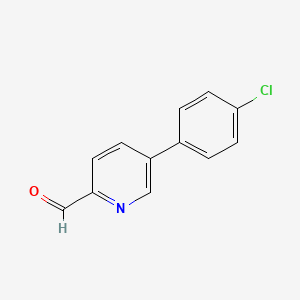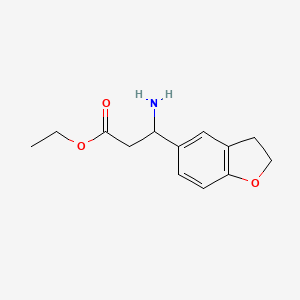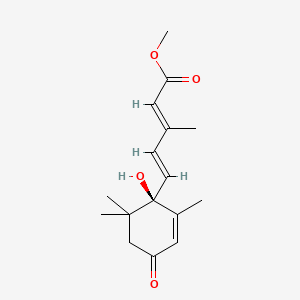
(2Z,4E)-Methyl abscisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-Methyl abscisate is a stereoisomer of abscisic acid, a plant hormone involved in various physiological processes such as seed dormancy, germination, and stress responses. This compound is characterized by its specific geometric configuration, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-Methyl abscisate can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal. This method utilizes 3,3-bis(methylsulfanyl)methylenemalononitrile and aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-Methyl abscisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures, solvents like DMSO or ethanol, and specific catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or alkanes, and substituted compounds with various functional groups.
Scientific Research Applications
(2Z,4E)-Methyl abscisate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and functional materials.
Biology: The compound is used to study plant physiology, particularly in understanding the role of abscisic acid in stress responses and developmental processes.
Medicine: Research explores its potential therapeutic applications, including its role in modulating stress responses and inflammation.
Mechanism of Action
The mechanism of action of (2Z,4E)-Methyl abscisate involves its interaction with specific molecular targets and pathways. It binds to abscisic acid receptors, triggering a signaling cascade that modulates gene expression and physiological responses. Key pathways include the regulation of ion channels, activation of protein kinases, and modulation of transcription factors involved in stress responses and developmental processes.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-Abscisic acid: The parent compound with similar biological activities but different geometric configuration.
(2Z,4E)-Hexa-2,4-dienoic acid: A structurally related compound with distinct chemical properties and applications.
(2Z,4E)-5-(4-substituted phenyl)-3-hydroxy-1-phenylpenta-2,4-dien-1-ones: Curcumin analogs with unique biological activities.
Uniqueness
(2Z,4E)-Methyl abscisate is unique due to its specific geometric configuration, which influences its chemical reactivity and biological activity. Its ability to modulate plant stress responses and developmental processes makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
7200-31-9 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
methyl (2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C16H22O4/c1-11(8-14(18)20-5)6-7-16(19)12(2)9-13(17)10-15(16,3)4/h6-9,19H,10H2,1-5H3/b7-6+,11-8+/t16-/m0/s1 |
InChI Key |
HHDYPZVHXGPCRG-XSMWWFTRSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)OC)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


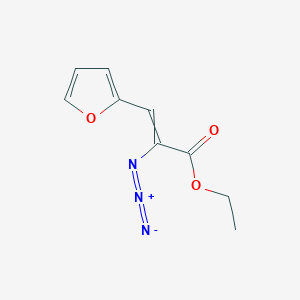
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
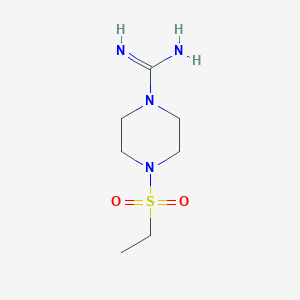
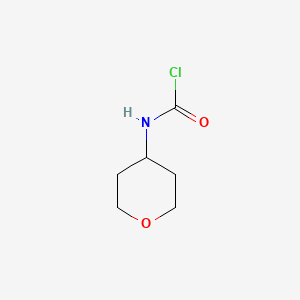
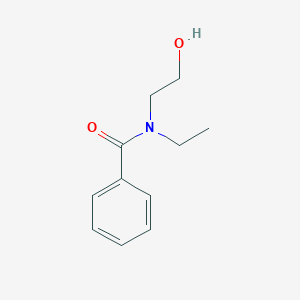
![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)
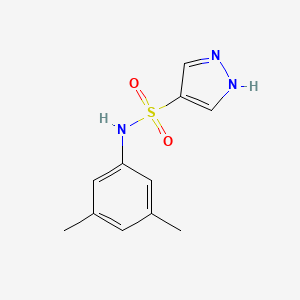
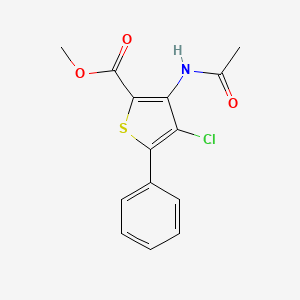
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)

![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
